molecular formula C16H19N3OS2 B10886444 (5Z)-2-(4-methylpiperazin-1-yl)-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazol-4(5H)-one

(5Z)-2-(4-methylpiperazin-1-yl)-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B10886444
M. Wt: 333.5 g/mol
InChI Key: APYFLOZDMNWRAC-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-METHYLPIPERAZINO)-5-{[4-(METHYLSULFANYL)PHENYL]METHYLENE}-1,3-THIAZOL-4-ONE is a complex organic compound with a unique structure that includes a thiazole ring, a piperazine moiety, and a phenyl group with a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPIPERAZINO)-5-{[4-(METHYLSULFANYL)PHENYL]METHYLENE}-1,3-THIAZOL-4-ONE typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the piperazine and phenyl groups. Common synthetic routes include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the thiazole core.

    Attachment of the Phenyl Group: The phenyl group with a methylsulfanyl substituent is typically introduced through a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPIPERAZINO)-5-{[4-(METHYLSULFANYL)PHENYL]METHYLENE}-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the double bonds or reduce the thiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine or phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated thiazole derivatives.

    Substitution: Functionalized piperazine or phenyl derivatives.

Scientific Research Applications

2-(4-METHYLPIPERAZINO)-5-{[4-(METHYLSULFANYL)PHENYL]METHYLENE}-1,3-THIAZOL-4-ONE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: Its interactions with enzymes or receptors are studied to understand its mechanism of action and potential as a drug lead.

Mechanism of Action

The mechanism of action of 2-(4-METHYLPIPERAZINO)-5-{[4-(METHYLSULFANYL)PHENYL]METHYLENE}-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-METHYLPIPERAZINO)-2-(METHYLSULFANYL)QUINAZOLINE
  • 4-[4-(METHYLSULFANYL)PHENYL]-1,3-THIAZOL-2-AMINE

Uniqueness

2-(4-METHYLPIPERAZINO)-5-{[4-(METHYLSULFANYL)PHENYL]METHYLENE}-1,3-THIAZOL-4-ONE is unique due to the combination of its thiazole ring, piperazine moiety, and phenyl group with a methylsulfanyl substituent. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H19N3OS2

Molecular Weight

333.5 g/mol

IUPAC Name

(5Z)-2-(4-methylpiperazin-1-yl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C16H19N3OS2/c1-18-7-9-19(10-8-18)16-17-15(20)14(22-16)11-12-3-5-13(21-2)6-4-12/h3-6,11H,7-10H2,1-2H3/b14-11-

InChI Key

APYFLOZDMNWRAC-KAMYIIQDSA-N

Isomeric SMILES

CN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)SC)/S2

Canonical SMILES

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)SC)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.